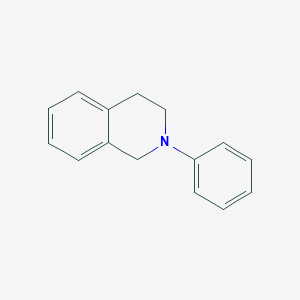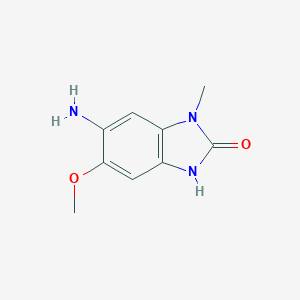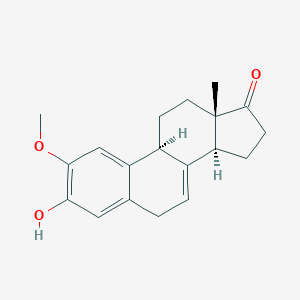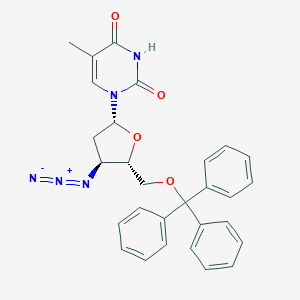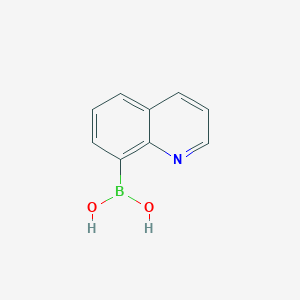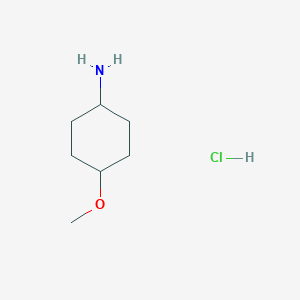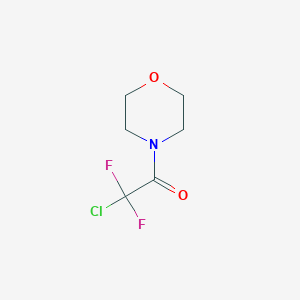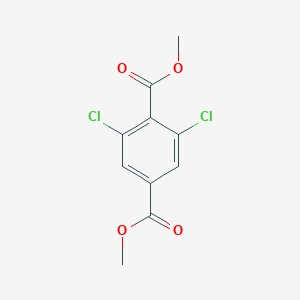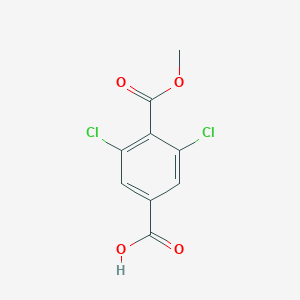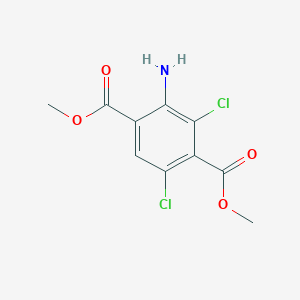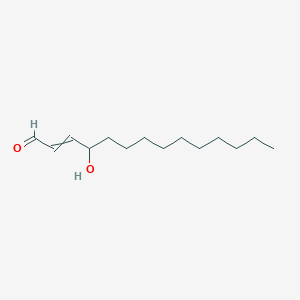
4-Bromoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-bromoquinoline and its derivatives involves several innovative methods. One approach includes the use of rhodium-catalyzed reactions to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors. A key intermediate in this process is a bromonium ylide, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene, suggesting a versatile pathway for synthesizing these compounds (He et al., 2016). Another method involves the palladium-catalyzed C-C bond formation between quinoline and mono-substituted alkynes to produce 4-alkynyl-2-bromoquinolines, demonstrating the flexibility of metal-catalyzed reactions in constructing the quinoline framework (Reisch & Gunaherath, 1993).
Molecular Structure Analysis
The molecular structure of 4-bromoquinoline has been elucidated through various spectroscopic techniques. Detailed quantum chemical calculations, including DFT methods, have been employed to study the structural parameters, vibrational wavenumbers, and thermodynamic properties of 4-bromoisoquinoline. The optimised geometrical parameters obtained align well with electron diffraction data, providing a comprehensive understanding of its molecular structure (Arjunan et al., 2013).
Chemical Reactions and Properties
4-Bromoquinoline participates in various chemical reactions, demonstrating its versatility as a reactive intermediate. For instance, it undergoes regioselective synthesis to produce 3-bromoquinoline derivatives through a formal [4 + 2]-cycloaddition, indicating its potential in constructing complex quinoline frameworks (Tummatorn et al., 2015). Another example includes its involvement in palladium-catalyzed regioselective cross-coupling reactions, further highlighting its utility in organic synthesis (Wang, Fan, & Wu, 2007).
Physical Properties Analysis
The physical properties of 4-bromoquinoline, including its solubility, melting point, and stability, are essential for its handling and application in various chemical syntheses. Although specific studies on these properties were not identified in the current literature search, these aspects are critical for researchers working with this compound, influencing its storage, manipulation, and reactivity in chemical processes.
Chemical Properties Analysis
The chemical properties of 4-bromoquinoline, such as its reactivity with nucleophiles, electrophiles, and its potential as a catalyst or reagent in various chemical reactions, define its application range. Its ability to undergo facile bromination and participate in complex formation reactions, as indicated by studies on related bromoquinolines, suggests a wide array of chemical transformations (YajimaToshikazu & MunakataKatsura, 1977).
Aplicaciones Científicas De Investigación
Synthesis of Bromoquinoline Compounds :
- 6-Bromo-4-iodoquinoline, synthesized from 4-bromoaniline, is an important intermediate for creating many biologically active compounds like GSK2126458 (Wang et al., 2015).
- New methods for synthesizing 2- and 4-bromoquinolines have been developed using PBr3-DMF as a brominating reagent, showing utility in brominating complex molecules (YajimaToshikazu & MunakataKatsura, 1977).
Functionalized Quinolines :
- Bromoquinolines like 2-, 3-, and 4-bromoquinolines can be converted to lithium tri(quinolyl)magnesates, leading to the creation of functionalized quinolines (Dumouchel et al., 2003).
- Efficient synthesis of functionalized quinoline derivatives has been demonstrated, highlighting the versatility of bromoquinolines in chemical synthesis (Şahin et al., 2008).
Pharmaceutical Applications :
- Bromoquinoline derivatives have shown potential in pharmaceutical applications. For instance, 2-aryl-3-bromoquinolin-4(1H)-ones have exhibited antiangiogenic effects, which can be relevant in cancer treatment (Mabeta et al., 2009).
Material Science and Other Applications :
- The synthesis of new 6-Bromoquinolin-4-ol derivatives has been explored, with potential applications in antibacterial activities against specific strains of bacteria (Arshad et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIPCHEUMEUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471338 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline | |
CAS RN |
3964-04-3 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



